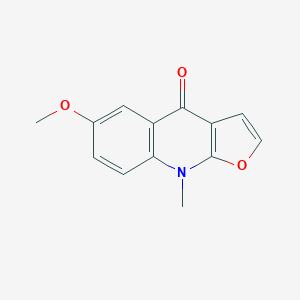
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its promising biological activities. This compound has been synthesized using various methods and has shown potential in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it has been reported to exert its biological activities by modulating various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been reported to activate the p53 pathway, which plays a crucial role in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells by activating the p53 pathway. Moreover, the compound has shown potential in the treatment of neurological disorders by inhibiting the production of β-amyloid, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has several advantages for lab experiments. The compound is relatively easy to synthesize and is available in high purity. Moreover, the compound has shown promising biological activities, making it a potential candidate for drug development. However, the compound has certain limitations for lab experiments. The mechanism of action of the compound is not fully understood, and further studies are required to elucidate its mode of action. Moreover, the compound has shown cytotoxicity in some cell lines, and its toxicity profile needs to be thoroughly evaluated.
Orientations Futures
The promising biological activities of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- have opened up several avenues for future research. One of the future directions could be the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are required to elucidate the mechanism of action of the compound. The compound has shown potential in the treatment of various diseases, and further studies are required to evaluate its efficacy and safety in preclinical and clinical trials. Finally, the compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound that has shown potential in the treatment of various diseases. The compound has been synthesized using various methods and has shown significant anti-inflammatory and antitumor activities. Moreover, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. However, further studies are required to elucidate the mechanism of action of the compound and to evaluate its efficacy and safety in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been reported using various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-6-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid and acetic anhydride. The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its biological activities. It has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
146824-75-1 |
|---|---|
Nom du produit |
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C13H11F3N2O2 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
3-methoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-6-11(19)12(20-2)17-18(8)10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3 |
Clé InChI |
KXRJCNLYMUVISK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC |
SMILES canonique |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC |
Autres numéros CAS |
146824-75-1 |
Synonymes |
3-methoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
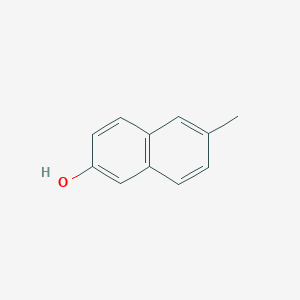

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

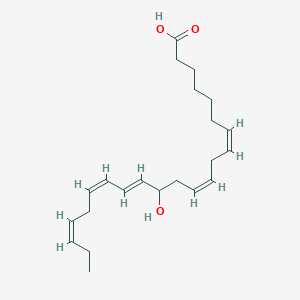
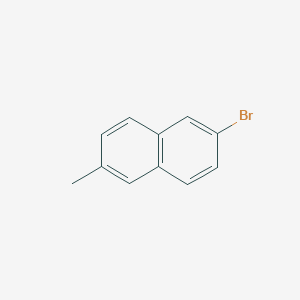

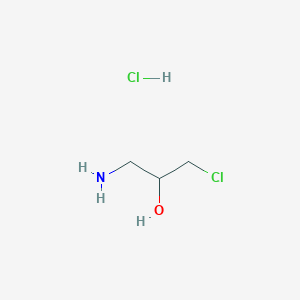
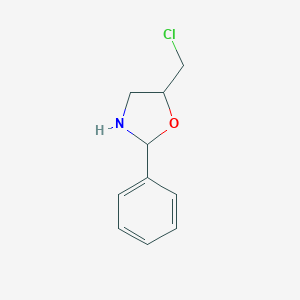
![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)
